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Abstract
Benziodarone, a benzofuran derivative, has traversed a remarkable and multifaceted journey

in the landscape of pharmacology. Initially developed in the mid-20th century as a vasodilator

for the management of angina pectoris, its therapeutic applications later expanded to the

treatment of gout due to its potent uricosuric properties. More recently, scientific investigation

has unveiled its capacity to stabilize transthyretin, suggesting a potential role in mitigating the

progression of amyloidosis. However, the promising therapeutic profile of Benziodarone was

ultimately overshadowed by concerns regarding its hepatotoxicity, leading to its withdrawal

from several markets. This technical guide provides a comprehensive overview of the

discovery, history, and multifaceted pharmacological profile of Benziodarone. It delves into its

synthesis, mechanisms of action, and the clinical evidence that defined its use, while also

exploring the safety concerns that led to its discontinuation. This document is intended to serve

as a detailed resource for researchers, scientists, and drug development professionals

interested in the intricate history and complex pharmacology of this notable therapeutic agent.

Discovery and Initial Development
Benziodarone was first synthesized in 1957 by chemists at the Labaz company, a

pharmaceutical entity that would later be integrated into the Sanofi conglomerate.[1] The initial

impetus for its development was the search for novel coronary vasodilators for the treatment of
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angina pectoris. Marketed under brand names such as Amplivix and Cardivix, Benziodarone
entered clinical use in the early 1960s.[2][3]

Chemical Synthesis
The synthesis of Benziodarone, a (2-ethylbenzofuran-3-yl)(4-hydroxy-3,5-

diiodophenyl)methanone, involves a multi-step process. While the original patent (U.S. Patent

3,012,042) provides the foundational methodology, subsequent research on analogues has

further elucidated the synthetic pathways for benzofuran derivatives. A general synthetic

scheme is outlined below.

Experimental Protocol: Synthesis of Benziodarone Analogues

The synthesis of benziodarone analogues, which provides insight into the probable synthesis

of the parent compound, typically involves the following key steps[1][2]:

Preparation of 2-ethylbenzofuran: This intermediate is synthesized from appropriate

salicylaldehydes, which are converted to corresponding ketones and then subjected to a

Wolff-Kishner reduction.

Friedel-Crafts Acylation: The 2-ethylbenzofuran is then acylated with a substituted benzoyl

chloride, such as 4-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst.

Demethylation: The methoxy group is subsequently deprotected to yield a hydroxyl group.

Iodination: The final step involves the iodination of the phenolic ring to introduce the two

iodine atoms, yielding the benziodarone analogue.

Pharmacological Profile and Mechanisms of Action
Benziodarone is notable for its distinct and seemingly unrelated pharmacological activities:

vasodilation, uricosuria, and transthyretin stabilization.

Vasodilator Effects
The initial therapeutic indication for Benziodarone was angina pectoris, based on its ability to

induce vasodilation.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089511/
https://pubmed.ncbi.nlm.nih.gov/14243617/
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02286
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089511/
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089511/
https://pubmed.ncbi.nlm.nih.gov/14243617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: Vasodilation

The precise molecular mechanism of Benziodarone-induced vasodilation is not as extensively

characterized as its other effects. However, studies on the structurally related compound

amiodarone suggest that the vasodilatory effects of benzofuran derivatives may involve

multiple pathways, including endothelium-dependent mechanisms.[4] These can include the

release of nitric oxide (NO) and prostacyclin, as well as direct effects on vascular smooth

muscle cells, potentially involving the modulation of ion channel activity.[5][6][7]
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Experimental Protocol: In Vitro Vasodilation Assay
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The vasodilatory properties of compounds like Benziodarone can be assessed using isolated

arterial rings in an organ bath system[8][9]:

Tissue Preparation: Segments of arteries (e.g., rat aorta or human subcutaneous arteries)

are dissected and mounted in an organ bath containing a physiological salt solution, aerated

with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.

Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as

phenylephrine or U46619.

Drug Administration: Cumulative concentrations of Benziodarone are added to the bath.

Measurement: Changes in isometric tension are recorded using a force transducer. A

decrease in tension indicates vasodilation.

Data Analysis: Concentration-response curves are plotted to determine the potency (EC50)

and efficacy of the compound.

Uricosuric Effects
Subsequent to its introduction as a vasodilator, Benziodarone was observed to possess potent

uricosuric properties, leading to its use in the treatment of gout.[10]

Mechanism of Action: Uricosuria

Benziodarone enhances the renal excretion of uric acid by inhibiting its reabsorption in the

proximal tubules of the kidneys.[11] This action is primarily mediated through the inhibition of

the urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption.[12][13]

[14][15][16] By blocking URAT1, Benziodarone increases the concentration of uric acid in the

urine, thereby lowering serum uric acid levels.
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Experimental Protocol: Measurement of Uric Acid Excretion

The uricosuric effect of Benziodarone can be quantified in both preclinical models and human

studies by measuring uric acid levels in serum and urine[17][18][19][20]:

Sample Collection: Baseline serum and 24-hour urine samples are collected.

Drug Administration: Subjects are administered a single or multiple doses of Benziodarone.

Post-Dose Sampling: Serum and 24-hour urine samples are collected at specified time

points following drug administration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1666584?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://emedicine.medscape.com/article/241767-workup
https://www.researchgate.net/figure/Fractional-excretion-of-uric-acid-from-0-to-8-hours-after-dosing-on-day-3-UR-1102-3_fig5_340451725
https://wwwn.cdc.gov/nchs/data/nhanes/public/2017/labmethods/BIOPRO-J-MET-Uric-Acid-508.pdf
https://www.3hbiomedical.com/pub_docs/files/8438.pdf
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Uric Acid Measurement: Uric acid concentrations in serum and urine are determined using a

uricase-based enzymatic assay or high-performance liquid chromatography (HPLC).

Calculation of Fractional Excretion of Uric Acid (FE-UA): FE-UA is calculated using the

formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.

An increase in FE-UA indicates a uricosuric effect.

Transthyretin (TTR) Stabilization
More recent research has identified Benziodarone as a potent stabilizer of the transthyretin

(TTR) protein.[2][21] TTR is a tetrameric protein that can dissociate and misfold, leading to the

formation of amyloid fibrils implicated in various forms of amyloidosis.

Mechanism of Action: TTR Stabilization

Benziodarone binds to the thyroxine-binding sites of the TTR tetramer.[2][21] This binding

stabilizes the native tetrameric structure, preventing its dissociation into monomers, which is

the rate-limiting step in TTR amyloidogenesis. X-ray crystallography studies of Benziodarone
analogues bound to TTR have revealed that the benzofuran ring occupies the inner part of the

binding pocket, while the diiodophenyl group is located at the entrance.[1][2]
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Experimental Protocol: Transthyretin Binding and Aggregation Assays

The ability of Benziodarone to bind and stabilize TTR can be evaluated using several in vitro

assays[1][2][21]:

Competitive Binding Assay: This assay measures the ability of Benziodarone to displace a

fluorescent probe from the TTR thyroxine-binding sites. A decrease in fluorescence intensity

indicates competitive binding.
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Thioflavin T (ThT) Fluorescence Assay: This assay monitors the formation of amyloid fibrils.

ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay

is typically initiated by inducing TTR aggregation (e.g., by lowering the pH). The inhibitory

effect of Benziodarone on aggregation is measured by a reduction in ThT fluorescence over

time.

X-ray Crystallography: Co-crystallization of Benziodarone with TTR allows for the detailed

structural characterization of the binding interaction at the atomic level.[1][2][22]

Clinical Efficacy
Angina Pectoris
Early clinical trials in the 1960s evaluated the efficacy of Benziodarone in patients with angina

pectoris.[3][23][24][25][26] These studies, though often small by modern standards, generally

reported a reduction in the frequency of angina attacks and an improvement in exercise

tolerance.

Clinical Trial Data for Benziodarone in

Angina Pectoris

Study Key Findings

Davies et al. (1963)[24]

In a double-blind trial, Benziodarone was found

to be more effective than a placebo in reducing

the frequency of anginal attacks.

Dewar & Newell (1964)[3]

A clinical trial of oral and intravenous

Benziodarone (Cardivix) demonstrated a

therapeutic benefit in patients with angina.

Dailheu-Geoffroy & Nataf (1962)[23]

A comparative study with pentaerythritol

tetranitrate showed a positive anti-anginal effect

of Benziodarone.

Gout and Hyperuricemia
The uricosuric effects of Benziodarone translated into its effective use for the management of

gout. Clinical studies demonstrated its ability to significantly lower serum uric acid levels.[10]
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[27]

Clinical Trial Data for Benziodarone in Gout

Study Key Quantitative Outcomes

Lindusková & Vykydal (1990)[10]

Administration of Amplivex (2 tablets/day)

resulted in a maximal drop in serum uric acid

within the first three days, with levels declining

by as much as 80% from baseline. For long-

term treatment, 1 tablet per day was often

sufficient.

Brzozowska-Jurkowska (1980)[27]

A comparative study with benzbromarone

showed that Benziodarone was effective in

reducing serum and urine uric acid levels and

decreasing the incidence of gout attacks.

Safety Profile and Market Withdrawal
Despite its therapeutic benefits, the clinical use of Benziodarone was curtailed by concerns

over its safety profile, most notably its association with hepatotoxicity. Case reports of jaundice

and severe liver injury began to emerge, raising significant safety alarms.[28][29] The structural

similarity of Benziodarone to other hepatotoxic benzofuran derivatives, such as benzarone,

likely contributed to this adverse effect.[30][31] The mechanism of hepatotoxicity is thought to

be related to mitochondrial toxicity.[31] These safety concerns ultimately led to the withdrawal

of Benziodarone from the market in several countries.
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Adverse Effect Profile of Benziodarone

Adverse Effect Description

Hepatotoxicity

The most significant adverse effect, presenting

as jaundice and elevated liver enzymes. In

severe cases, it could lead to fulminant

hepatitis.[28][29][30]

Thyroid Function

Due to its iodine content, Benziodarone was

investigated for its effects on thyroid function, a

known concern with iodinated benzofuran

derivatives like amiodarone.

Conclusion
The history of Benziodarone is a compelling case study in drug development, illustrating the

journey of a compound from its intended therapeutic target to the discovery of new applications

and, ultimately, its withdrawal due to safety concerns. Initially a promising treatment for angina

and later a valuable agent for gout, its potential was ultimately limited by its hepatotoxic side

effects. However, the recent rediscovery of Benziodarone as a potent transthyretin stabilizer

highlights the enduring potential for repositioning older drugs and the importance of continued

investigation into the pharmacology of established chemical scaffolds. For researchers and

drug development professionals, the story of Benziodarone serves as a reminder of the

complex interplay between efficacy, safety, and the evolving understanding of molecular

pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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